molecular formula C10H11ClO2 B3032690 4-(Chloromethyl)-2-phenyl-1,3-dioxolane CAS No. 36236-72-3

4-(Chloromethyl)-2-phenyl-1,3-dioxolane

Cat. No.: B3032690
CAS No.: 36236-72-3
M. Wt: 198.64 g/mol
InChI Key: NPLBOQRGKONXBX-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-phenyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic acetals with two oxygen atoms in the ring. This particular compound is characterized by a chloromethyl group attached to the fourth carbon and a phenyl group attached to the second carbon of the dioxolane ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antifungal activity against plant pathogenic fungi . Therefore, it can be inferred that the compound may interact with enzymes or proteins essential for the survival of these fungi.

Mode of Action

Chloromethyl groups are known to be highly reactive and can undergo various reactions such as nucleophilic substitution . This reactivity might play a role in the compound’s interaction with its targets, potentially leading to the inhibition of essential biochemical processes within the target organisms.

Biochemical Pathways

Based on its potential antifungal activity, it can be hypothesized that the compound may interfere with the synthesis of essential components of the fungal cell wall or other vital metabolic pathways .

Result of Action

Given its potential antifungal activity, it can be inferred that the compound may lead to the disruption of essential cellular processes in fungi, resulting in their growth inhibition or death .

Action Environment

The efficacy and stability of 4-(Chloromethyl)-2-phenyl-1,3-dioxolane can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s reactivity and thus its antifungal activity. Moreover, the presence of other substances in the environment could potentially interact with the compound, influencing its stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-phenyl-1,3-dioxolane typically involves the reaction of benzaldehyde with chloromethyl methyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxolane ring. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction parameters and higher yields. The use of automated reactors and precise temperature control ensures the efficient production of the compound with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-phenyl-1,3-dioxolane undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products include benzaldehyde and other carbonyl compounds.

    Reduction: The major product is 2-phenyl-1,3-dioxolane.

Scientific Research Applications

4-(Chloromethyl)-2-phenyl-1,3-dioxolane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of polymers and as a cross-linking agent in the manufacture of resins and coatings.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1,3-dioxolane: Lacks the chloromethyl group and is less reactive in nucleophilic substitution reactions.

    4-(Bromomethyl)-2-phenyl-1,3-dioxolane: Similar structure but with a bromomethyl group instead of a chloromethyl group, making it more reactive in nucleophilic substitution reactions.

    4-(Hydroxymethyl)-2-phenyl-1,3-dioxolane: Contains a hydroxymethyl group, making it more hydrophilic and less reactive in nucleophilic substitution reactions.

Uniqueness

4-(Chloromethyl)-2-phenyl-1,3-dioxolane is unique due to its balanced reactivity and stability. The chloromethyl group provides sufficient reactivity for various chemical transformations, while the dioxolane ring offers stability and resistance to hydrolysis. This combination makes it a versatile compound for use in different scientific and industrial applications.

Properties

IUPAC Name

4-(chloromethyl)-2-phenyl-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLBOQRGKONXBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(O1)C2=CC=CC=C2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00957626
Record name 4-(Chloromethyl)-2-phenyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00957626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36236-72-3
Record name 4-(Chloromethyl)-2-phenyl-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36236-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dioxolane, 4-chloromethyl-2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036236723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC41981
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41981
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(Chloromethyl)-2-phenyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00957626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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